JM 1397

Description

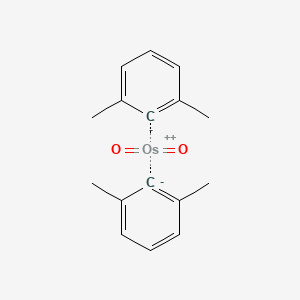

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,3-dimethylbenzene-2-ide;dioxoosmium(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H9.2O.Os/c2*1-7-4-3-5-8(2)6-7;;;/h2*3-5H,1-2H3;;;/q2*-1;;;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJBROKUPPWXFSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[C-]C(=CC=C1)C.CC1=[C-]C(=CC=C1)C.O=[Os+2]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O2Os | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121043-78-5 | |

| Record name | JM 1397 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121043785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of J-113397 on Nociceptin/Orphanin FQ (NOP) Receptors

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

J-113397, or 1-[(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-4-piperidyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one, stands as the first potent and selective non-peptidyl antagonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor, also known as the NOP receptor or ORL1.[1][2][3] This G protein-coupled receptor (GPCR) is the fourth member of the opioid receptor family and is implicated in a wide array of physiological processes, including pain modulation, mood, and motor control.[3][4] J-113397 exerts its effects by competitively blocking the binding of the endogenous ligand N/OFQ, thereby inhibiting the receptor's downstream signaling cascades. This guide provides a detailed examination of its binding profile, mechanism of action, the experimental protocols used for its characterization, and visual representations of the relevant biological pathways.

Binding Profile and Selectivity

J-113397 exhibits a high binding affinity for the human NOP receptor with remarkable selectivity over the classical opioid receptors (μ, δ, and κ). This high selectivity makes it an invaluable pharmacological tool for elucidating the specific physiological roles of the N/OFQ-NOP system.[2]

Data Presentation: Binding Affinity

The binding affinities (Ki) of J-113397 for various opioid receptors are summarized below. The data clearly illustrates its potent and selective nature for the NOP receptor.

| Receptor Target | Species | Ki (nM) | Selectivity (fold) vs. NOP | Reference |

| NOP (ORL1) | Human | 1.8 ± 0.24 | - | [1][2] |

| NOP (ORL1) | Mouse | 1.1 | - | [2] |

| μ-Opioid (MOP) | Human | 1000 ± 160 | ~555 | [1][2] |

| κ-Opioid (KOP) | Human | 640 ± 87 | ~355 | [1][2] |

| δ-Opioid (DOP) | Human | >10,000 | >5555 | [1][2] |

Core Mechanism of Action: Competitive Antagonism

The primary mechanism of action of J-113397 is competitive antagonism at the NOP receptor. It binds to the receptor at the same site as the endogenous agonist N/OFQ but does not activate it. Consequently, it blocks the intracellular signaling events that are normally triggered by N/OFQ binding.[2]

Inhibition of G-Protein Coupling

The NOP receptor is coupled to pertussis toxin-sensitive inhibitory G-proteins (Gαi/o).[5] Agonist binding typically promotes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of Gα from the Gβγ dimer and subsequent downstream signaling. J-113397 inhibits this initial step. Functional assays demonstrate that J-113397 dose-dependently inhibits N/OFQ-stimulated [³⁵S]GTPγS binding to cell membranes expressing the NOP receptor.[1] Crucially, J-113397 shows no agonist activity on its own, meaning it does not stimulate [³⁵S]GTPγS binding in the absence of an agonist.[1][2][3]

Modulation of Downstream Signaling Pathways

By blocking G-protein activation, J-113397 prevents the downstream signaling cascades initiated by the NOP receptor. These include:

-

Inhibition of Adenylyl Cyclase: NOP receptor activation via the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][6] J-113397 blocks this N/OFQ-mediated inhibition.

-

Modulation of Ion Channels: The Gβγ subunit released upon NOP activation modulates various ion channels, leading to neuronal hyperpolarization. This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (N- and P/Q-type).[5][7][8] As an antagonist, J-113397 prevents these effects.

-

MAPK Pathway Activation: NOP receptor activation has been shown to stimulate all three major mitogen-activated protein kinase (MAPK) pathways: ERK1/2, p38 MAPK, and JNK.[9][10][11] J-113397 blocks these agonist-induced activations.

Data Presentation: Functional Activity

The functional potency of J-113397 is demonstrated by its IC₅₀ values in assays measuring G-protein activation and cAMP accumulation.

| Functional Assay | Cell Line | Parameter | Value (nM) | Reference |

| [³⁵S]GTPγS Binding | CHO-ORL1 | IC₅₀ | 5.3 | [1][2] |

| cAMP Accumulation | CHO-ORL1 | pA₂ | 8.74 (Schild analysis) | [2] |

Mandatory Visualizations

Signaling Pathway of NOP Receptor and J-113397 Antagonism

Caption: NOP receptor signaling cascade and the inhibitory action of J-113397.

Experimental Workflow: [³⁵S]GTPγS Binding Assay

Caption: Workflow for determining antagonist activity using a [³⁵S]GTPγS binding assay.

Experimental Protocols

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of J-113397 for the NOP receptor.

-

Materials:

-

Cell membranes from a stable cell line expressing the human NOP receptor (e.g., CHO-hORL1).

-

Radioligand: A high-affinity NOP receptor ligand, such as [³H]N/OFQ or [³H]UFP-101.[12]

-

Test Compound: J-113397 at varying concentrations.

-

Non-specific binding control: A high concentration of unlabeled N/OFQ (e.g., 1 μM).[12]

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B), pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.

-

-

Procedure:

-

In assay tubes, combine cell membranes (20-40 µg protein), radioligand at a concentration near its Kd (e.g., ~0.8 nM), and varying concentrations of J-113397.[12]

-

For total binding, omit J-113397. For non-specific binding, add a saturating concentration of unlabeled N/OFQ.

-

Incubate the mixture at room temperature for 60 minutes to allow binding to reach equilibrium.[12]

-

Terminate the reaction by rapid vacuum filtration through the glass fiber filters, followed by washing with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity trapped on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of J-113397 concentration.

-

Determine the IC₅₀ value (the concentration of J-113397 that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.

-

Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[³⁵S]GTPγS Binding Assay

This functional assay measures the extent of G-protein activation following receptor stimulation.

-

Materials:

-

Cell membranes expressing the NOP receptor (e.g., CHO-ORL1).

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

Agonist: N/OFQ.

-

Antagonist: J-113397 at varying concentrations.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 30-100 µM GDP, pH 7.4.

-

-

Procedure:

-

Pre-incubate membranes with varying concentrations of J-113397.

-

Add a fixed, sub-maximal concentration of the agonist N/OFQ.

-

Initiate the binding reaction by adding [³⁵S]GTPγS.

-

Incubate the reaction at 30°C for 60 minutes.

-

Terminate the assay by rapid filtration, as described for the radioligand binding assay.

-

Quantify the amount of bound [³⁵S]GTPγS via scintillation counting.

-

-

Data Analysis:

-

Data are expressed as the percentage of stimulation over basal levels (binding in the absence of agonist).

-

Plot the percentage of agonist-stimulated binding against the logarithm of J-113397 concentration.

-

Determine the IC₅₀ value, which represents the concentration of J-113397 required to inhibit 50% of the N/OFQ-stimulated response.

-

cAMP Accumulation Assay

This assay quantifies the ability of J-113397 to block the agonist-mediated inhibition of adenylyl cyclase.

-

Materials:

-

Whole cells expressing the NOP receptor (e.g., CHO-ORL1).

-

Adenylyl cyclase stimulator: Forskolin.

-

Agonist: N/OFQ.

-

Antagonist: J-113397.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Commercially available cAMP detection kit (e.g., HTRF, ELISA).

-

-

Procedure:

-

Pre-incubate cells with the phosphodiesterase inhibitor and varying concentrations of J-113397.

-

Add a fixed concentration of N/OFQ.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.

-

-

Data Analysis:

-

Construct dose-response curves for N/OFQ in the absence and presence of fixed concentrations of J-113397.

-

The parallel rightward shift in the N/OFQ dose-response curve in the presence of J-113397 is indicative of competitive antagonism.

-

Perform a Schild plot analysis to determine the pA₂ value, which is a measure of the antagonist's potency.[2]

-

Conclusion

J-113397 is a highly potent and selective competitive antagonist of the NOP receptor. Its mechanism of action is centered on blocking the binding of the endogenous agonist N/OFQ, thereby preventing G-protein coupling and the subsequent inhibition of adenylyl cyclase and modulation of critical ion channels and MAPK pathways. The extensive in vitro characterization, supported by the detailed experimental protocols outlined herein, solidifies its role as a cornerstone tool for investigating the complex biology of the N/OFQ-NOP system and as a lead compound in the development of novel therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Activities of mixed NOP and μ-opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. frontiersin.org [frontiersin.org]

- 6. Nociceptin receptor - Wikipedia [en.wikipedia.org]

- 7. KoreaMed Synapse [synapse.koreamed.org]

- 8. iris.unife.it [iris.unife.it]

- 9. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. karger.com [karger.com]

- 12. Pharmacological studies on the NOP and opioid receptor agonist PWT2-[Dmt1]N/OFQ(1-13) - PMC [pmc.ncbi.nlm.nih.gov]

what is the pharmacology of J-113397

An In-depth Technical Guide to the Pharmacology of J-113397

Introduction

J-113397, with the chemical name 1-[(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-4-piperidyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one, is a potent, selective, and non-peptidyl antagonist of the Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the Opioid Receptor-Like 1 (ORL-1) or NOP receptor.[1][2] Its high affinity and selectivity have established it as a critical pharmacological tool for elucidating the diverse physiological and pathological roles of the N/OFQ system.[1][2] This document provides a comprehensive overview of the pharmacology of J-113397, detailing its binding characteristics, functional activity, effects on signaling pathways, and its application in in vivo models.

Pharmacodynamics

The primary mechanism of action of J-113397 is competitive antagonism at the ORL-1 receptor.[1][2] It effectively blocks the binding and subsequent signaling of the endogenous ligand, N/OFQ.

Receptor Binding Profile

J-113397 displays high affinity for the human and mouse ORL-1 receptors with significantly lower affinity for the classical opioid receptors (μ, δ, and κ), demonstrating its high selectivity.[1][2]

| Receptor | Species | Preparation | Kᵢ (nM) | Selectivity (fold vs. hORL-1) |

| ORL-1 | Human | Cloned (CHO cells) | 1.8[1][2] | - |

| ORL-1 | Mouse | Brain | 1.1[1][2] | - |

| μ-opioid (MOP) | Human | Cloned (CHO cells) | 1000[1][2] | ~556 |

| δ-opioid (DOP) | Human | Cloned (CHO cells) | >10,000[1][2] | >5556 |

| κ-opioid (KOP) | Human | Cloned (CHO cells) | 640[1][2] | ~356 |

Functional Activity

Functional assays confirm that J-113397 acts as a pure antagonist with no intrinsic agonist activity.[3] It effectively inhibits N/OFQ-stimulated G-protein coupling and downstream signaling cascades.

| Assay | Cell Line / Tissue | Parameter | Value |

| [¹²⁵I][Tyr¹⁴]nociceptin Binding | CHO-ORL1 cells | IC₅₀ (nM) | 2.3[4][5] |

| N/OFQ-stimulated [³⁵S]GTPγS Binding | CHO-ORL1 cells | IC₅₀ (nM) | 5.3[1][2] |

| N/OFQ-stimulated [³⁵S]GTPγS Binding | Mouse Brain | IC₅₀ (nM) | 7.6[3] |

| Forskolin-stimulated cAMP Accumulation | CHO-ORL1 cells | IC₅₀ (nM) | 26[4][5] |

| N/OFQ-activated K⁺ Current (Patch Clamp) | Rat PAG Neurons | pA₂ | 8.37[6] |

Signaling Pathways

The ORL-1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gᵢ/Gₒ proteins.[7] Activation by an agonist like N/OFQ leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. It also modulates ion channels, specifically activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting N-type voltage-gated calcium channels.[1][6] J-113397 blocks these signaling events by preventing the initial receptor activation.

In Vivo Pharmacology

In animal models, J-113397 has been shown to reverse the effects of N/OFQ. When administered subcutaneously, it dose-dependently inhibits hyperalgesia induced by intracerebroventricular (i.c.v.) administration of N/OFQ in the mouse tail-flick test.[1][2] It has also been investigated in models of Parkinson's disease, where it was found to attenuate parkinsonian-like symptoms in rats, suggesting a role for the N/OFQ system in motor control.[6][8]

Experimental Protocols

The following sections detail the methodologies used to characterize the pharmacology of J-113397.

Radioligand Binding Assay

This assay quantifies the affinity of J-113397 for the ORL-1 receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Membranes are prepared from CHO cells stably expressing the human ORL-1 receptor (CHO-ORL1).[4][5]

-

Incubation: Cell membranes are incubated with a fixed concentration of the radioligand (e.g., [¹²⁵I][Tyr¹⁴]nociceptin) and varying concentrations of J-113397.

-

Binding Reaction: The reaction is carried out in a binding buffer at a specified temperature and duration.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: IC₅₀ values are determined from concentration-response curves and converted to Kᵢ values using the Cheng-Prusoff equation.

References

- 1. karger.com [karger.com]

- 2. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A potent and highly selective nonpeptidyl nociceptin/orphanin FQ receptor (ORL1) antagonist: J-113397 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CompB (J-113397), selectively and competitively antagonizes nociceptin activation of inwardly rectifying K(+) channels in rat periaqueductal gray slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The nociceptin/orphanin FQ receptor antagonist J-113397 and L-DOPA additively attenuate experimental parkinsonism through overinhibition of the nigrothalamic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

J-113397: A Comprehensive Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

J-113397 is a potent and highly selective non-peptide antagonist of the nociceptin receptor, also known as the opioid receptor-like 1 (ORL-1) receptor.[1] Its high affinity for the ORL-1 receptor over other opioid receptors has made it a valuable pharmacological tool for investigating the physiological roles of the nociceptin/orphanin FQ (N/OFQ) system. This technical guide provides an in-depth overview of the chemical structure and synthetic pathways of J-113397, aimed at supporting research and development in this area.

Chemical Structure and Properties

J-113397, with the IUPAC name 1-[(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-4-piperidyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one, is a complex molecule featuring a piperidine ring linked to a benzimidazolone moiety and substituted with a cyclooctylmethyl group.[1]

| Identifier | Value |

| IUPAC Name | 1-[(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-4-piperidyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one |

| CAS Number | 256640-45-6 |

| Molecular Formula | C₂₄H₃₇N₃O₂ |

| Molar Mass | 399.57 g/mol |

| SMILES | C1=CC=C2C(=C1)N(C(=O)N2CC)C3CCN(C(C3)CO)CC4CCCCCCC4 |

Synthesis Pathways

Several synthetic routes for J-113397 have been reported in the literature. This guide details two prominent pathways: a convergent synthesis and a chiral synthesis approach.

Synthesis Pathway 1: Convergent Synthesis via Condensation and Cyclization

This pathway, outlined in various sources, involves the initial construction of the piperidine and benzimidazolone rings followed by their coupling.[1]

Experimental Protocol:

Step 1: Condensation of 1-Benzyl-3-methoxycarbonyl-4-piperidone with o-Phenylenediamine

-

To a solution of 1-Benzyl-3-methoxycarbonyl-4-piperidone in a suitable solvent such as toluene, an equimolar amount of o-Phenylenediamine is added.

-

The mixture is heated at reflux with a Dean-Stark apparatus to remove water.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Step 2: N-Alkylation of the Benzimidazolone Ring

-

The product from the previous step is dissolved in a polar aprotic solvent like dimethylformamide (DMF).

-

A slight excess of a base, such as sodium hydride, is added portion-wise at 0 °C.

-

Iodoethane is then added, and the reaction mixture is stirred at room temperature until completion.

-

The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated.

Step 3: Reduction of the Enamine and Ester Groups

-

The enamine intermediate is reduced using a reducing agent like sodium borohydride in methanol. This step is crucial for establishing the desired stereochemistry.

-

Subsequently, the ester group is reduced to a primary alcohol using a strong reducing agent such as lithium aluminum hydride (LAH) in an anhydrous solvent like tetrahydrofuran (THF).

Step 4: N-Debenzylation

-

The benzyl protecting group is removed by catalytic hydrogenation. The compound is dissolved in ethanol or methanol, and a palladium on carbon (Pd/C) catalyst is added.

-

The mixture is stirred under a hydrogen atmosphere until the reaction is complete.

-

The catalyst is filtered off, and the solvent is evaporated.

Step 5: Reductive Amination with Cyclooctanecarboxaldehyde

-

The debenzylated piperidine derivative is reacted with cyclooctanecarboxaldehyde in the presence of a reducing agent, typically sodium triacetoxyborohydride, in a chlorinated solvent like dichloromethane.

-

The reaction proceeds at room temperature to yield the final product, J-113397.

-

The product is purified by column chromatography.

Convergent synthesis pathway for J-113397.

Synthesis Pathway 2: Chiral Synthesis Avoiding Chiral Chromatography

A more recent and efficient synthesis of the optically pure (3R,4R)-J-113397 has been developed to avoid the challenging separation of enantiomers by chiral chromatography.[2]

Experimental Protocol:

Step 1: Asymmetric Reduction of N-Boc-4-oxo-piperidine-3-carboxylate

-

The synthesis commences with the asymmetric reduction of methyl 1-(tert-butoxycarbonyl)-4-oxo-piperidine-3-carboxylate using a chiral reducing agent or a biocatalyst to stereoselectively form the corresponding cis-hydroxy ester.

Step 2: Inversion of Stereochemistry at C4

-

The hydroxyl group is converted to a suitable leaving group, and subsequent nucleophilic substitution with an azide source (e.g., sodium azide) proceeds with inversion of configuration to establish the desired trans-relationship between the substituents at C3 and C4.

Step 3: Reduction of Azide and Ester Groups

-

The azide is reduced to the primary amine by catalytic hydrogenation.

-

The ester is then reduced to the hydroxymethyl group using a reducing agent like lithium borohydride.

Step 4: Formation of the Benzimidazolone Ring

-

The resulting amino alcohol is reacted with 1-ethyl-2-fluoro-5-nitrobenzene, followed by reduction of the nitro group and subsequent cyclization to form the benzimidazolone ring.

Step 5: N-Alkylation with Cyclooctylmethyl Bromide

-

The final step involves the N-alkylation of the piperidine nitrogen with cyclooctylmethyl bromide to afford (3R,4R)-J-113397.

Chiral synthesis pathway for (3R,4R)-J-113397.

Quantitative Data

| Step (Pathway 1) | Product | Yield (%) | Analytical Data |

| 1 | Condensed Intermediate | 75-85 | ¹H NMR, ¹³C NMR, MS |

| 2 | N-Ethylated Intermediate | 80-90 | ¹H NMR, ¹³C NMR, MS |

| 3 | Reduced Piperidine Intermediate | 60-70 | ¹H NMR, ¹³C NMR, MS |

| 4 | Debenzylated Piperidine | >95 | ¹H NMR, ¹³C NMR, MS |

| 5 | J-113397 | 50-60 | ¹H NMR, ¹³C NMR, HRMS, mp |

Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.

Conclusion

This technical guide provides a detailed overview of the chemical structure and synthesis of J-113397. The described synthetic pathways offer researchers and drug development professionals a solid foundation for the preparation of this important ORL-1 receptor antagonist. The choice of a particular synthetic route will depend on factors such as the desired stereochemical purity, scalability, and available resources. Further optimization of the reported procedures may lead to improved yields and efficiency.

References

The Discovery and Development of J-113397: A Technical Guide to a Pioneering ORL1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

J-113397, chemically identified as 1-[(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-4-piperidyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one, stands as a landmark molecule in opioid research. It was the first potent and selective non-peptidyl antagonist discovered for the opioid receptor-like 1 (ORL1) receptor, now more commonly known as the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor.[1][2] The discovery of J-113397 provided an invaluable pharmacological tool to investigate the physiological and pathological roles of the N/OFQ-NOP system, which had been implicated in a wide array of biological processes, including pain modulation, mood, and locomotion.[3][4] This technical guide provides a comprehensive overview of the discovery, history, and development of J-113397, with a focus on its pharmacological properties, the experimental protocols used for its characterization, and the signaling pathways it modulates.

Discovery and History

The quest for a selective ORL1 receptor antagonist was driven by the need to understand the complex pharmacology of the N/OFQ system. The endogenous ligand, nociceptin/orphanin FQ, exhibits a pharmacological profile distinct from classical opioids, often producing effects that oppose those of morphine, such as hyperalgesia at the supraspinal level.[3] The development of a selective antagonist was therefore crucial to dissect the functions of this enigmatic receptor.

J-113397 emerged from a screening and lead optimization program undertaken by Banyu Pharmaceutical Co., Ltd.[2] Its discovery, reported in 1999, marked a significant breakthrough, providing researchers with a small molecule tool that could be administered systemically to probe the in vivo functions of the ORL1 receptor.

Chemical Properties and Synthesis

The synthesis of J-113397 is a multi-step process that has been outlined in the scientific literature.[1] The process begins with the condensation of 1-Benzyl-3-methoxycarbonyl-4-piperidone with O-Phenylenediamine. Subsequent steps involve reactions such as the introduction of a Boc protecting group, alkylation, reduction of an enamine to establish the desired trans stereochemistry, removal of the benzyl group, reductive amination to introduce the cyclooctylmethyl group, and a final reduction of the ester to yield the hydroxymethyl group of J-113397.[1] The complexity of this synthesis, particularly the separation of enantiomers, has led to the development of more practical, high-yielding preparations of achiral analogs.[5]

Pharmacological Profile

J-113397 is characterized by its high affinity and selectivity for the ORL1 (NOP) receptor. Its pharmacological properties have been extensively studied through a variety of in vitro and in vivo assays.

In Vitro Pharmacology

The in vitro characterization of J-113397 has consistently demonstrated its potent and competitive antagonism at the ORL1 receptor.

Binding Affinity and Selectivity:

J-113397 exhibits nanomolar affinity for the human and mouse ORL1 receptors, with significantly lower affinity for the classical opioid receptors (μ, δ, and κ), highlighting its high selectivity.[1][3]

| Receptor | Species | Ki (nM) | Reference |

| ORL1 (NOP) | Human (cloned) | 1.8 | [1][3] |

| ORL1 (NOP) | Mouse (brain) | 1.1 | [3] |

| μ-opioid | Human | 1000 | [1][3] |

| δ-opioid | Human | >10,000 | [1][3] |

| κ-opioid | Human | 640 | [1][3] |

Functional Antagonism:

Functional assays have confirmed the antagonist properties of J-113397, showing its ability to inhibit the downstream signaling initiated by ORL1 receptor agonists like nociceptin/orphanin FQ.

| Assay | Cell Line/Tissue | Parameter | Value (nM) | Reference |

| [35S]GTPγS Binding | CHO-ORL1 cells | IC50 | 5.3 | [3] |

| [35S]GTPγS Binding | Mouse Brain | IC50 | 7.6 | [5] |

| cAMP Accumulation | CHO-ORL1 cells | IC50 | 26 | [6] |

Schild plot analysis in both [35S]GTPγS binding and cAMP assays has indicated that J-113397 acts as a competitive antagonist at the ORL1 receptor.[3]

In Vivo Pharmacology

In vivo studies have been instrumental in elucidating the physiological roles of the ORL1 receptor by utilizing J-113397 to block its function. A key in vivo model used in the initial characterization of J-113397 was the mouse tail-flick test. In this assay, J-113397, administered subcutaneously, dose-dependently inhibited the hyperalgesia induced by the intracerebroventricular administration of nociceptin/orphanin FQ.[3] Furthermore, J-113397 has been investigated in models of Parkinson's disease, where it has been shown to attenuate experimental parkinsonism, suggesting a role for the NOP receptor in motor control.[7][8]

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of J-113397 for the ORL1 receptor.

Materials:

-

Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human ORL1 receptor (CHO-ORL1).

-

[125I][Tyr14]nociceptin (radioligand).

-

J-113397.

-

Nociceptin/orphanin FQ (for non-specific binding determination).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

GF/C filter plates.

-

Scintillation counter.

Procedure:

-

Incubate CHO-ORL1 cell membranes with various concentrations of J-113397 and a fixed concentration of [125I][Tyr14]nociceptin in the assay buffer.

-

For determination of non-specific binding, a separate set of tubes containing a high concentration (e.g., 1 µM) of unlabeled nociceptin/orphanin FQ is included.

-

Incubate the mixture at room temperature for a specified time (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through GF/C filter plates using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of J-113397 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay

Objective: To assess the functional antagonist activity of J-113397 at the ORL1 receptor.

Materials:

-

Membranes from CHO-ORL1 cells.

-

[35S]GTPγS (non-hydrolyzable GTP analog).

-

Nociceptin/orphanin FQ (agonist).

-

J-113397.

-

GDP.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

GF/C filter plates.

-

Scintillation counter.

Procedure:

-

Pre-incubate CHO-ORL1 cell membranes with various concentrations of J-113397 and a fixed concentration of GDP in the assay buffer.

-

Add a sub-maximal concentration of nociceptin/orphanin FQ to stimulate G-protein activation.

-

Initiate the binding reaction by adding [35S]GTPγS.

-

Incubate the mixture at 30°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through GF/C filter plates.

-

Wash the filters with ice-cold buffer.

-

Measure the amount of bound [35S]GTPγS using a scintillation counter.

-

Determine the IC50 value of J-113397 for the inhibition of agonist-stimulated [35S]GTPγS binding.

cAMP Accumulation Assay

Objective: To measure the ability of J-113397 to antagonize the agonist-induced inhibition of adenylyl cyclase.

Materials:

-

Intact CHO-ORL1 cells.

-

Forskolin (adenylyl cyclase activator).

-

Nociceptin/orphanin FQ (agonist).

-

J-113397.

-

cAMP assay kit (e.g., ELISA-based or fluorescence-based).

Procedure:

-

Plate CHO-ORL1 cells in a multi-well plate and grow to confluence.

-

Pre-incubate the cells with various concentrations of J-113397.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Simultaneously, add a concentration of nociceptin/orphanin FQ that produces a sub-maximal inhibition of the forskolin-stimulated cAMP accumulation.

-

Incubate for a specified time at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Determine the ability of J-113397 to reverse the inhibitory effect of nociceptin/orphanin FQ on forskolin-stimulated cAMP levels and calculate the IC50 value.

Signaling Pathways and Visualizations

The ORL1 (NOP) receptor is a member of the G-protein coupled receptor (GPCR) superfamily and primarily couples to inhibitory Gi/o proteins.[9] Activation of the ORL1 receptor by its endogenous ligand, nociceptin/orphanin FQ, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[9] The dissociated Gβγ subunits can also modulate the activity of other effector proteins, including inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.[3] Furthermore, ORL1 receptor activation has been shown to influence mitogen-activated protein kinase (MAPK) signaling pathways.[9] J-113397, as a competitive antagonist, blocks the binding of agonists to the ORL1 receptor, thereby preventing the initiation of these downstream signaling events.

References

- 1. The ORL1 Receptor: Molecular Pharmacology and Signalling Mechanisms | Semantic Scholar [semanticscholar.org]

- 2. Tail flick test - Wikipedia [en.wikipedia.org]

- 3. The ORL1 receptor: molecular pharmacology and signalling mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nociceptin/orphanin FQ and the opioid receptor-like ORL1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. karger.com [karger.com]

- 8. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DIFFERENTIAL EFFECTS OF OPIOID AGONISTS ON G PROTEIN EXPRESSION IN CHO CELLS EXPRESSING CLONED HUMAN OPIOID RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]

J-113397: A Comprehensive Technical Guide to its High Selectivity for the ORL-1 Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

J-113397, chemically identified as 1-[(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-4-piperidyl]-3-ethyl-1, 3-dihydro-2H-benzimidazol-2-one, has emerged as a pivotal pharmacological tool in the study of the nociceptin/orphanin FQ (N/OFQ) system.[1][2] It was the first potent and highly selective non-peptidyl antagonist for the opioid receptor-like 1 (ORL-1) receptor, also known as the nociceptin opioid peptide (NOP) receptor.[1][3] This technical guide provides an in-depth analysis of the selectivity of J-113397 for the ORL-1 receptor over the classical opioid receptors (mu, delta, and kappa), presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.

Data Presentation: Binding Affinity and Functional Activity

The selectivity of J-113397 is underscored by its significantly higher binding affinity for the ORL-1 receptor compared to the mu (μ), delta (δ), and kappa (κ) opioid receptors. This is quantified through inhibition constant (Ki) and half-maximal inhibitory concentration (IC50) values obtained from various in vitro assays.

Table 1: Binding Affinity (Ki) of J-113397 at Human Opioid Receptors

| Receptor | Ki (nM) | Selectivity (fold) over ORL-1 |

| ORL-1 | 1.8[1][4][5] | - |

| Mu (μ) | 1000[1][5] | 556 |

| Delta (δ) | >10,000[1][5] | >5556 |

| Kappa (κ) | 640[1][5] | 356 |

Table 2: Functional Activity (IC50) of J-113397

| Assay | Cell Line | Receptor | IC50 (nM) |

| [125I][Tyr14]nociceptin Binding | CHO | ORL-1 | 2.3[6][7] |

| N/OFQ-stimulated [35S]GTPγS Binding | CHO-ORL1 | ORL-1 | 5.3[1][4] |

| N/OFQ-stimulated [35S]GTPγS Binding | Mouse Brain | ORL-1 | 7.6[8] |

| Forskolin-stimulated cAMP Accumulation | CHO | ORL-1 | 26[6] |

Signaling Pathways

The ORL-1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins.[9] Upon activation by its endogenous ligand, N/OFQ, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. J-113397 acts as a competitive antagonist at the ORL-1 receptor, blocking the signaling cascade initiated by N/OFQ.[1]

Figure 1: ORL-1 Receptor Signaling Pathway and Inhibition by J-113397.

Experimental Protocols and Workflows

The high selectivity of J-113397 has been determined through a series of well-established in vitro assays. The following sections detail the methodologies for these key experiments.

Radioligand Binding Assay

This assay measures the ability of a compound to displace a radiolabeled ligand from its receptor, thereby determining its binding affinity.

Figure 2: General Workflow of a Radioligand Binding Assay.

Detailed Protocol:

-

Membrane Preparation: Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human ORL-1, mu, delta, or kappa opioid receptors are prepared. This typically involves cell homogenization and differential centrifugation to isolate the membrane fraction.

-

Incubation: The cell membranes are incubated in a buffer solution containing a specific radioligand (e.g., [125I][Tyr14]nociceptin for ORL-1) and a range of concentrations of J-113397.

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The concentration of J-113397 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to a receptor. In the case of J-113397, it is used to determine its antagonist properties by measuring its ability to inhibit N/OFQ-stimulated G protein activation.

Figure 3: Workflow of a [35S]GTPγS Binding Assay.

Detailed Protocol:

-

Membrane Preparation: Similar to the radioligand binding assay, cell membranes expressing the receptor of interest are prepared.

-

Assay Buffer: The assay is performed in a buffer containing MgCl2 and GDP.

-

Incubation: Membranes are incubated with a fixed concentration of N/OFQ (the agonist), [35S]GTPγS (a non-hydrolyzable GTP analog), and varying concentrations of J-113397.

-

Filtration and Washing: The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

Quantification: The amount of [35S]GTPγS bound to the G proteins on the membranes is quantified by liquid scintillation counting.

-

Data Analysis: The concentration of J-113397 that inhibits 50% of the N/OFQ-stimulated [35S]GTPγS binding (IC50) is determined. J-113397's lack of effect on basal [35S]GTPγS binding confirms its antagonist nature.[1][4]

cAMP Assay

This assay measures the functional consequence of Gi/o protein activation, which is the inhibition of adenylyl cyclase and the subsequent decrease in cAMP levels.

Detailed Protocol:

-

Cell Culture: Whole cells (e.g., CHO-ORL1) are cultured in appropriate media.

-

Stimulation: The cells are first treated with forskolin, a direct activator of adenylyl cyclase, to stimulate cAMP production.

-

Treatment: The forskolin-stimulated cells are then treated with N/OFQ in the presence of varying concentrations of J-113397.

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, often employing techniques like HTRF (Homogeneous Time-Resolved Fluorescence).

-

Data Analysis: The ability of J-113397 to reverse the N/OFQ-induced suppression of cAMP accumulation is quantified, and an IC50 value is determined.[6]

Conclusion

J-113397 exhibits a remarkable and well-documented selectivity for the ORL-1 receptor over the classical mu, delta, and kappa opioid receptors. This high selectivity, demonstrated through extensive in vitro binding and functional assays, establishes J-113397 as an indispensable tool for elucidating the physiological and pathophysiological roles of the N/OFQ-ORL-1 system. The detailed experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of opioid pharmacology and related areas. The consistent findings across different experimental paradigms solidify the position of J-113397 as the gold-standard antagonist for the ORL-1 receptor.

References

- 1. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of the first potent and selective small molecule opioid receptor-like (ORL1) antagonist: 1-[(3R,4R)-1-cyclooctylmethyl-3- hydroxymethyl-4-piperidyl]-3-ethyl-1, 3-dihydro-2H-benzimidazol-2-one (J-113397) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. J-113397 | TargetMol [targetmol.com]

- 6. A potent and highly selective nonpeptidyl nociceptin/orphanin FQ receptor (ORL1) antagonist: J-113397 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. karger.com [karger.com]

- 8. In vitro inhibitory effects of J-113397 on nociceptin/orphanin FQ-stimulated - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Opioid receptors reveal a discrete cellular mechanism of endosomal G protein activation - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on Nociceptin/Orphanin FQ and the NOP Receptor Antagonist J-113397: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on the endogenous neuropeptide Nociceptin/Orphanin FQ (N/OFQ) and the selective N/OFQ peptide (NOP) receptor antagonist, J-113397. This document consolidates key quantitative data, detailed experimental methodologies, and critical signaling pathways to serve as a comprehensive resource for professionals in the fields of pharmacology, neuroscience, and drug development.

Introduction to the Nociceptin/Orphanin FQ System

The Nociceptin/Orphanin FQ (N/OFQ) system, comprising the 17-amino acid peptide N/OFQ and its cognate G protein-coupled receptor, the NOP receptor (also known as ORL-1), represents a distinct branch of the opioid system.[1] While the NOP receptor shares structural homology with classical opioid receptors (mu, delta, and kappa), it exhibits a unique pharmacological profile, with N/OFQ not binding to classical opioid receptors and traditional opioid ligands showing low affinity for the NOP receptor.[2][3] The N/OFQ system is widely distributed throughout the central and peripheral nervous systems and is implicated in a diverse array of physiological and pathophysiological processes, including pain modulation, anxiety, depression, reward, and learning and memory.[4][5][6]

Quantitative Pharmacology of N/OFQ and J-113397

The following tables summarize the key in vitro pharmacological parameters for N/OFQ and J-113397, providing a comparative view of their binding affinities and functional potencies at the NOP receptor and other opioid receptors.

Table 1: Binding Affinity (Ki) of Nociceptin/Orphanin FQ (N/OFQ) and J-113397 at Opioid Receptors

| Compound | Receptor | Species | Ki (nM) | Reference |

| J-113397 | NOP (ORL1) | Human (cloned) | 1.8 | [6] |

| NOP (ORL1) | Mouse | 1.1 | [6] | |

| Mu (μ) | Human | 1000 | [6] | |

| Delta (δ) | Human | >10,000 | [6] | |

| Kappa (κ) | Human | 640 | [6] |

Table 2: Functional Activity (IC50/EC50) of Nociceptin/Orphanin FQ (N/OFQ) and J-113397

| Compound | Assay | Receptor | Cell Line | Activity | Value (nM) | Reference |

| J-113397 | [35S]GTPγS Binding (inhibition of N/OFQ stimulation) | NOP (ORL1) | CHO-ORL1 | Antagonist | IC50: 5.3 | [6] |

| [35S]GTPγS Binding (inhibition of N/OFQ stimulation) | NOP (ORL1) | Mouse Brain | Antagonist | IC50: 7.6 | [7] | |

| cAMP Accumulation (inhibition of N/OFQ-induced suppression) | NOP (ORL1) | CHO | Antagonist | IC50: 26 | ||

| Nociceptin/Orphanin FQ | [35S]GTPγS Binding | NOP | - | Agonist | pEC50: ~7.7-7.9 |

NOP Receptor Signaling Pathways

Activation of the NOP receptor by its endogenous ligand, N/OFQ, initiates a cascade of intracellular signaling events. The receptor primarily couples to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4] This canonical pathway modulates neuronal excitability and neurotransmitter release. Beyond the classical Gi/o pathway, the NOP receptor has also been shown to couple to other G proteins, including Gz, G14, and G16, and to activate mitogen-activated protein kinase (MAPK) signaling cascades.[8] The antagonist J-113397 acts by competitively blocking the binding of N/OFQ to the NOP receptor, thereby preventing the initiation of these downstream signaling events.

References

- 1. benchchem.com [benchchem.com]

- 2. cosmobio.co.jp [cosmobio.co.jp]

- 3. sfera.unife.it [sfera.unife.it]

- 4. benchchem.com [benchchem.com]

- 5. Differential In Vitro Pharmacological Profiles of Structurally Diverse Nociceptin Receptor Agonists in Activating G Protein and Beta-Arrestin Signaling at the Human Nociceptin Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro inhibitory effects of J-113397 on nociceptin/orphanin FQ-stimulated - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

J-113397: A Technical Guide to its Binding Affinity and Kinetics at the Nociceptin/Orphanin FQ Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding characteristics of J-113397, a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the Opioid Receptor-Like 1 (ORL1) or NOP receptor. This document collates quantitative binding affinity data, details the experimental protocols used for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Core Concepts: Binding Affinity and Mechanism of Action

J-113397 is the first non-peptidyl antagonist developed for the ORL1 receptor.[1] It exhibits high affinity and selectivity for this receptor over the classical opioid receptors (μ, δ, and κ).[2][3] Pharmacological studies have consistently demonstrated that J-113397 acts as a competitive antagonist, meaning it binds to the same site as the endogenous ligand N/OFQ and blocks its action without initiating a biological response itself.[2][4] This competitive antagonism has been confirmed through Schild plot analysis in functional assays.[2][4]

Quantitative Binding Affinity Data

The binding affinity of J-113397 for the ORL1 receptor has been determined in various experimental systems, primarily using radioligand binding assays. The data consistently show nanomolar to sub-nanomolar affinity for the human and mouse ORL1 receptors.

| Parameter | Receptor | Cell Line/Tissue | Value | Reference |

| Ki | Cloned Human ORL1 | CHO Cells | 1.8 nM | [2][3] |

| Ki | Mouse ORL1 | Mouse Brain | 1.1 nM | [2] |

| IC50 | Human ORL1 | CHO Cells | 2.3 nM | [5] |

| IC50 | Mouse ORL1 | Mouse Brain | 7.6 nM | [4] |

Table 1: Binding Affinity of J-113397 for the ORL1 Receptor. This table summarizes the key binding affinity parameters (Ki and IC50) of J-113397 for the human and mouse ORL1 receptors as determined in different experimental systems.

J-113397 displays a high degree of selectivity for the ORL1 receptor over other opioid receptors, a crucial characteristic for a pharmacological tool and potential therapeutic agent.

| Receptor | Ki (nM) | Selectivity (fold vs. hORL1) | Reference |

| Human μ-opioid | 1000 | ~556 | [2] |

| Human δ-opioid | >10,000 | >5556 | [2] |

| Human κ-opioid | 640 | ~356 | [2] |

Table 2: Selectivity Profile of J-113397. This table highlights the binding affinity of J-113397 for human classical opioid receptors and its selectivity ratio compared to its affinity for the human ORL1 receptor.

Binding Kinetics

While the equilibrium binding affinity of J-113397 is well-documented, specific data on its binding kinetics, such as the association rate constant (kon) and the dissociation rate constant (koff), are not extensively reported in the publicly available scientific literature. These kinetic parameters are crucial for a complete understanding of the drug-receptor interaction, as they determine the time course of receptor occupancy and can influence the duration of action in vivo. The lack of this data represents a knowledge gap in the pharmacological profile of J-113397.

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the binding and functional activity of J-113397.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (J-113397) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

1. Membrane Preparation:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human ORL1 receptor (CHO-hORL1) are cultured and harvested.

-

The cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a suitable assay buffer. The protein concentration is determined using a standard method like the Bradford or BCA assay.

2. Binding Reaction:

-

The assay is typically performed in a 96-well plate format.

-

Each well contains:

-

A fixed concentration of a suitable radioligand (e.g., [125I][Tyr14]nociceptin or [3H]-nociceptin).

-

A range of concentrations of the unlabeled competitor, J-113397.

-

A specific amount of the prepared cell membranes (e.g., 10-20 µg of protein).

-

The final volume is adjusted with assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

-

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand.

-

The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

3. Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) to separate the bound from the free radioligand.

-

The filters are washed with ice-cold wash buffer to remove any unbound radioactivity.

-

The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

4. Data Analysis:

-

The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve.

-

The IC50 value, the concentration of J-113397 that inhibits 50% of the specific binding of the radioligand, is determined from the curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Functional Assay

This functional assay measures the activation of G proteins coupled to the ORL1 receptor. As J-113397 is an antagonist, this assay is used to determine its ability to inhibit the agonist-stimulated binding of [35S]GTPγS.

1. Membrane Preparation:

-

Similar to the radioligand binding assay, membranes are prepared from CHO-hORL1 cells.

2. Binding Reaction:

-

The assay is conducted in a 96-well plate format.

-

Each well contains:

-

A fixed concentration of the agonist, nociceptin/orphanin FQ.

-

A range of concentrations of the antagonist, J-113397.

-

A specific amount of the prepared cell membranes.

-

[35S]GTPγS, a non-hydrolyzable analog of GTP.

-

GDP to regulate the basal binding of [35S]GTPγS.

-

The reaction is carried out in an assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

-

-

Basal binding is measured in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

-

The plates are incubated at 30°C for 60 minutes with gentle shaking.

3. Separation and Detection:

-

The assay is terminated by rapid filtration through glass fiber filters.

-

The filters are washed with ice-cold wash buffer.

-

The amount of [35S]GTPγS bound to the Gα subunits, which are retained on the filter along with the membranes, is quantified using a scintillation counter.

4. Data Analysis:

-

The antagonistic effect of J-113397 is determined by its ability to reduce the agonist-stimulated [35S]GTPγS binding.

-

The IC50 value for the inhibition of agonist-stimulated [35S]GTPγS binding is calculated.

-

For Schild analysis, concentration-response curves for the agonist are generated in the presence of different fixed concentrations of J-113397. The dose ratios are then used to construct a Schild plot to determine the pA2 value, which is a measure of the antagonist's potency. A slope of 1 in the Schild plot is indicative of competitive antagonism.

Visualizations

Signaling Pathway of the ORL1 Receptor

The ORL1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by an agonist like N/OFQ, the receptor undergoes a conformational change, leading to the exchange of GDP for GTP on the Gα subunit. The activated Gαi/o and Gβγ subunits then dissociate and modulate downstream effector systems. J-113397, as a competitive antagonist, prevents this cascade of events by blocking the binding of N/OFQ.

Caption: ORL1 receptor signaling pathway.

Experimental Workflow for Radioligand Competition Binding Assay

The following diagram illustrates the key steps involved in determining the binding affinity of J-113397 using a radioligand competition binding assay.

Caption: Radioligand competition binding assay workflow.

Experimental Workflow for [35S]GTPγS Functional Assay

This diagram outlines the process of assessing the antagonistic activity of J-113397 through a [35S]GTPγS functional assay.

Caption: [35S]GTPγS functional assay workflow.

References

basic properties and characteristics of J-113397

An In-depth Technical Guide to the Core Properties and Characteristics of J-113397

For Researchers, Scientists, and Drug Development Professionals

Abstract

J-113397 is a potent and highly selective non-peptidyl antagonist of the Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the Opioid Receptor-Like 1 (ORL-1) receptor.[1][2][3] Its high affinity for the ORL-1 receptor, coupled with significant selectivity over classical opioid receptors (μ, δ, and κ), has established J-113397 as a critical pharmacological tool for elucidating the physiological and pathological roles of the N/OFQ system.[2][4] This document provides a comprehensive overview of the fundamental properties, pharmacological characteristics, and key experimental methodologies associated with J-113397.

Core Properties of J-113397

J-113397 is a synthetic organic compound with the following identifiers and chemical properties:

| Property | Value | Reference |

| IUPAC Name | 1-[(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-4-piperidyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one | [2][3] |

| CAS Number | 256640-45-6 | [1][5] |

| Chemical Formula | C₂₄H₃₇N₃O₂ | [3][5] |

| Molecular Weight | 399.57 g/mol | [3][6] |

| Purity | ≥98% | [6] |

| Solubility | Soluble to 50 mM in DMSO and ethanol | [6][7] |

Pharmacological Characteristics

J-113397 functions as a competitive antagonist at the ORL-1 receptor.[2][4] Its pharmacological profile is primarily defined by its high binding affinity for the ORL-1 receptor and its selectivity over other opioid receptors.

Receptor Binding Affinity

The binding affinity of J-113397 has been determined through various in vitro assays.

| Receptor | Species | Kᵢ (nM) | IC₅₀ (nM) | Reference |

| ORL-1 (NOP) | Human (cloned) | 1.8 | - | [2] |

| ORL-1 (NOP) | Mouse (brain) | 1.1 | - | [2] |

| ORL-1 (NOP) | - | - | 2.3 | [5][8] |

| μ-Opioid | Human | 1000 | >10000 | [2][6] |

| δ-Opioid | Human | >10000 | >10000 | [2][6] |

| κ-Opioid | Human | 640 | 1400 | [2][6] |

Functional Antagonism

J-113397 effectively antagonizes the downstream signaling initiated by the activation of the ORL-1 receptor by its endogenous ligand, N/OFQ.

| Assay | Cell/Tissue Type | Effect of J-113397 | IC₅₀ (nM) | Reference |

| [³⁵S]GTPγS Binding | CHO cells expressing ORL-1 | Inhibition of N/OFQ-stimulated binding | 5.3 | [2] |

| [³⁵S]GTPγS Binding | Mouse brain | Antagonized N/OFQ-stimulated binding | 7.6 | [9] |

| cAMP Accumulation | CHO cells expressing ORL-1 | Inhibition of N/OFQ-induced suppression of forskolin-elicited cAMP | 26 | [8] |

Signaling Pathway

The ORL-1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gᵢ/Gₒ proteins.[6] Activation of the ORL-1 receptor by N/OFQ initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, it modulates ion channel activity, leading to the activation of inwardly rectifying potassium (K⁺) channels and the inhibition of voltage-gated calcium (Ca²⁺) channels. J-113397 competitively binds to the ORL-1 receptor, preventing N/OFQ from binding and initiating these downstream effects.

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. karger.com [karger.com]

- 3. The ORL1 receptor: molecular pharmacology and signalling mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nociceptin/orphanin FQ and the opioid receptor-like ORL1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CompB (J-113397), selectively and competitively antagonizes nociceptin activation of inwardly rectifying K(+) channels in rat periaqueductal gray slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. resources.revvity.com [resources.revvity.com]

- 9. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

J-113397: A Comprehensive Technical Guide to a Potent and Selective Non-Peptidyl ORL1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

J-113397, chemically identified as 1-[(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-4-piperidyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one, stands as a pioneering non-peptidyl antagonist of the Opioid Receptor-Like 1 (ORL1), also known as the Nociceptin/Orphanin FQ (N/OFQ) receptor.[1][2][3] Its high potency and selectivity for the ORL1 receptor over classical opioid receptors (μ, δ, and κ) have established it as an invaluable tool in elucidating the physiological and pathological roles of the N/OFQ system.[1][2] This technical guide provides an in-depth overview of J-113397, encompassing its binding affinity, in vitro and in vivo pharmacology, and the experimental methodologies used for its characterization. Detailed signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of its mechanism of action and application in research.

Introduction

The discovery of the ORL1 receptor and its endogenous ligand, N/OFQ, unveiled a novel signaling system with significant homology to the classical opioid system.[4] The N/OFQ-ORL1 system is implicated in a wide array of physiological processes, including pain modulation, anxiety, and reward. J-113397 was the first non-peptide molecule developed that exhibits high affinity and selective antagonism for the ORL1 receptor, paving the way for a deeper exploration of this system's therapeutic potential.[1][2] Its development has been crucial in studies investigating the role of the ORL1 receptor in various neurological and psychiatric disorders.

Quantitative Pharmacological Data

The pharmacological profile of J-113397 is characterized by its potent and selective binding to the ORL1 receptor. The following tables summarize the key quantitative data from various in vitro assays.

Table 1: Receptor Binding Affinity of J-113397

| Receptor | Species | Kᵢ (nM) | Reference(s) |

| ORL1 | Human (cloned) | 1.8 | [1][2] |

| ORL1 | Mouse (brain) | 1.1 | [1] |

| μ-opioid | Human | 1000 | [1] |

| δ-opioid | Human | >10,000 | [1] |

| κ-opioid | Human | 640 | [1] |

Table 2: In Vitro Functional Activity of J-113397

| Assay | Cell Line/Tissue | Agonist | IC₅₀ (nM) | Reference(s) |

| [³⁵S]GTPγS Binding | CHO-ORL1 cells | Nociceptin/Orphanin FQ | 5.3 | [1][2] |

| [³⁵S]GTPγS Binding | Mouse brain | Nociceptin/Orphanin FQ | 7.6 | [3] |

| cAMP Accumulation | CHO-ORL1 cells | Forskolin-stimulated | 26 | [5] |

Mechanism of Action and Signaling Pathways

J-113397 acts as a competitive antagonist at the ORL1 receptor.[1][2] The ORL1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gᵢ/Gₒ).[6] Activation of the ORL1 receptor by its endogenous ligand, N/OFQ, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, modulation of ion channels (activation of inwardly rectifying K⁺ channels and inhibition of voltage-gated Ca²⁺ channels), and activation of the mitogen-activated protein kinase (MAPK) pathway.[4][6][7] J-113397 competitively blocks the binding of N/OFQ to the ORL1 receptor, thereby preventing these downstream signaling events.

Caption: ORL1 Receptor Signaling Pathway and J-113397 Mechanism.

Experimental Protocols

This section provides detailed methodologies for the key in vitro and in vivo assays used to characterize J-113397.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Kᵢ) of J-113397 for the ORL1 receptor.

Materials:

-

Cell membranes expressing the ORL1 receptor (e.g., from CHO-ORL1 cells).

-

Radioligand (e.g., [¹²⁵I][Tyr¹⁴]Nociceptin).

-

J-113397 at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of unlabeled N/OFQ).

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Prepare a dilution series of J-113397.

-

In a 96-well plate, add cell membranes, radioligand at a fixed concentration (typically at or below its Kₔ), and either assay buffer (for total binding), J-113397 at varying concentrations, or the non-specific binding control.

-

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the J-113397 concentration and fit the data to a one-site competition model to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[8][9][10][11]

Caption: Workflow for Competitive Radioligand Binding Assay.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the ORL1 receptor.

Materials:

-

Cell membranes expressing the ORL1 receptor.

-

[³⁵S]GTPγS.

-

GDP.

-

N/OFQ (agonist).

-

J-113397 at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂).

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Pre-incubate cell membranes with J-113397 at various concentrations.

-

Initiate the reaction by adding a mixture of [³⁵S]GTPγS, GDP, and N/OFQ.

-

Incubate the reaction mixture at 30°C for 60 minutes.[12]

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

To determine the antagonist effect, measure the inhibition of N/OFQ-stimulated [³⁵S]GTPγS binding by J-113397.

-

Plot the percentage of inhibition against the logarithm of the J-113397 concentration to determine the IC₅₀ value.[13][14]

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity following ORL1 receptor activation.

Materials:

-

Whole cells expressing the ORL1 receptor (e.g., CHO-ORL1).

-

Forskolin (an adenylyl cyclase activator).

-

N/OFQ (agonist).

-

J-113397 at various concentrations.

-

Cell lysis buffer.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

-

Seed cells in a multi-well plate and grow to confluence.

-

Pre-treat the cells with various concentrations of J-113397.

-

Stimulate the cells with a fixed concentration of N/OFQ in the presence of forskolin to induce cAMP production.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells to release intracellular cAMP.

-

Quantify the cAMP levels using a suitable detection kit according to the manufacturer's instructions.

-

Determine the inhibitory effect of J-113397 on the N/OFQ-mediated suppression of forskolin-stimulated cAMP accumulation.

-

Plot the percentage of inhibition against the logarithm of the J-113397 concentration to calculate the IC₅₀ value.[15][16][17][18][19]

In Vivo Mouse Tail-Flick Test

This behavioral assay assesses the analgesic or hyperalgesic effects of compounds.

Materials:

-

Male ICR mice.[1]

-

J-113397 solution for subcutaneous (s.c.) administration.

-

N/OFQ solution for intracerebroventricular (i.c.v.) administration.

-

Tail-flick apparatus with a radiant heat source.

Procedure:

-

Acclimatize the mice to the testing environment and the restraining device.[20][21]

-

Administer J-113397 or vehicle subcutaneously at various doses.

-

After a predetermined time (e.g., 30 minutes), administer N/OFQ or vehicle intracerebroventricularly to induce hyperalgesia.

-

At the time of peak N/OFQ effect, place the mouse's tail over the radiant heat source of the tail-flick apparatus.

-

Measure the latency for the mouse to flick its tail away from the heat stimulus. A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.[22][23]

-

Compare the tail-flick latencies between the different treatment groups to determine if J-113397 can block the hyperalgesic effect of N/OFQ.

-

Data are often expressed as the percentage of maximum possible effect (%MPE) or as a change in tail-flick latency.

In Vivo Applications

J-113397 has been instrumental in a variety of in vivo studies, demonstrating its utility in exploring the physiological roles of the ORL1 receptor. Key findings include:

-

Analgesia: J-113397 dose-dependently inhibits the hyperalgesia induced by intracerebroventricular administration of N/OFQ in the mouse tail-flick test.[1][2]

-

Parkinson's Disease: In animal models of Parkinson's disease, J-113397 has been shown to attenuate parkinsonian-like symptoms.

-

Anxiety and Stress: Studies have indicated that J-113397 may have anxiolytic-like effects in certain behavioral models of stress.

Conclusion

J-113397 is a potent, selective, and competitive non-peptidyl antagonist of the ORL1 receptor. Its well-characterized pharmacological profile, both in vitro and in vivo, has made it an indispensable research tool. The detailed experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand the N/OFQ-ORL1 system and its potential as a therapeutic target.

References

- 1. tmc.sinica.edu.tw [tmc.sinica.edu.tw]

- 2. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro inhibitory effects of J-113397 on nociceptin/orphanin FQ-stimulated - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The ORL1 Receptor: Molecular Pharmacology and Signalling Mechanisms | Semantic Scholar [semanticscholar.org]

- 5. A potent and highly selective nonpeptidyl nociceptin/orphanin FQ receptor (ORL1) antagonist: J-113397 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The ORL1 receptor: molecular pharmacology and signalling mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 11. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubcompare.ai [pubcompare.ai]

- 13. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 14. researchgate.net [researchgate.net]

- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. resources.revvity.com [resources.revvity.com]

- 17. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 18. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. protocols.io [protocols.io]

- 21. diacomp.org [diacomp.org]

- 22. web.mousephenotype.org [web.mousephenotype.org]

- 23. ajrconline.org [ajrconline.org]

Methodological & Application

J-113397: Application Notes and Protocols for In Vivo Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the experimental use of J-113397, a potent and selective non-peptidyl antagonist of the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor.[1][2] J-113397 exhibits high selectivity for the NOP receptor over other opioid receptors, making it a valuable tool for investigating the physiological and pathological roles of the N/OFQ system.[2][3] This document details its mechanism of action, provides protocols for its use in common in vivo behavioral assays, and summarizes key quantitative data from preclinical studies.

Mechanism of Action

J-113397 acts as a competitive antagonist at the NOP receptor, a G protein-coupled receptor (GPCR).[3][4] The NOP receptor primarily couples to inhibitory G proteins (Gαi/o), and its activation by the endogenous ligand N/OFQ leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] NOP receptor activation also modulates ion channel activity, specifically inhibiting voltage-gated Ca2+ channels and activating inwardly rectifying K+ channels.[4][5] J-113397 effectively blocks these downstream signaling events initiated by N/OFQ.[3][4]

NOP Receptor Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. CompB (J-113397), selectively and competitively antagonizes nociceptin activation of inwardly rectifying K(+) channels in rat periaqueductal gray slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for J-113397 in Parkinson's Disease Research Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

J-113397 is a potent and highly selective non-peptidyl antagonist of the nociceptin/orphanin FQ (N/OFQ) receptor, also known as the opioid receptor-like 1 (ORL-1) receptor.[1] Its high selectivity makes it a valuable tool for investigating the role of the N/OFQ system in various physiological and pathological processes, including Parkinson's disease (PD). In preclinical models of PD, J-113397 has demonstrated potential therapeutic effects, particularly in alleviating motor deficits and acting synergistically with L-DOPA.[2][3] These application notes provide detailed protocols for the use of J-113397 in established rodent models of Parkinson's disease, along with key quantitative data to aid in experimental design and data interpretation.

Mechanism of Action

In the context of Parkinson's disease, the degeneration of dopaminergic neurons in the substantia nigra pars compacta (SNc) leads to a cascade of changes in the basal ganglia circuitry. This includes an upregulation of N/OFQ transmission in the substantia nigra.[4] J-113397, by antagonizing the NOP receptor, helps to rebalance the inhibitory and excitatory inputs to the nigrothalamic pathway.[4] Specifically, it has been shown to reduce glutamatergic transmission and enhance GABAergic transmission in the substantia nigra pars reticulata (SNr), leading to a disinhibition of thalamocortical projections and subsequent improvement in motor function.[4][5]

Data Presentation

J-113397 Binding Affinity and Selectivity

| Receptor | Binding Affinity (Ki, nM) | IC50 (nM) | Selectivity vs. NOP | Reference |

| NOP (human, cloned) | 1.8 | 2.3 | - | [3][6] |

| NOP (mouse brain) | 1.1 | 7.6 (stimulated [³⁵S]GTPγS binding) | - | [6][7] |

| μ-opioid (human) | 1000 | 2200 | ~555-fold | [4][6] |

| κ-opioid (human) | 640 | 1400 | ~355-fold | [4][6] |

| δ-opioid (human) | >10,000 | >10,000 | >5555-fold | [4][6] |